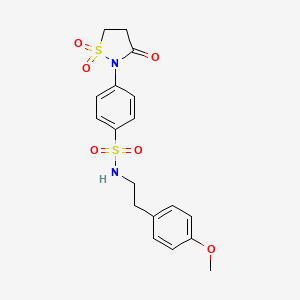

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-methoxyphenethyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 1,1-dioxido-3-oxoisothiazolidin-2-yl moiety at the 4-position of the benzene ring and an N-(4-methoxyphenethyl) substituent. The 4-methoxyphenethyl group introduces lipophilicity, which may influence pharmacokinetic properties like membrane permeability .

Synthesis: The parent compound, N-(4-methoxyphenethyl)benzenesulfonamide, is synthesized via N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine with benzenesulfonyl chloride in a base-mediated reaction .

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6S2/c1-26-16-6-2-14(3-7-16)10-12-19-28(24,25)17-8-4-15(5-9-17)20-18(21)11-13-27(20,22)23/h2-9,19H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQYETCZSARDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of the Compound

Chemical Structure and Properties

The compound "4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-methoxyphenethyl)benzenesulfonamide" belongs to a class of sulfonamide derivatives. Its structure features a sulfonamide group, which is known for its pharmacological properties, including antibacterial and diuretic effects. The presence of the isothiazolidinone moiety contributes to its potential biological activities.

Antimicrobial Activity

Sulfonamides are widely recognized for their antimicrobial properties. They inhibit bacterial growth by blocking the synthesis of folic acid, which is crucial for DNA synthesis in bacteria. Research indicates that derivatives with isothiazolidinone structures may enhance this activity due to improved membrane permeability and binding affinity to bacterial enzymes.

Antitumor Activity

Recent studies suggest that compounds similar to this sulfonamide derivative exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation. For example, compounds with similar structural features have shown effectiveness against breast cancer and leukemia cells in vitro.

Anti-inflammatory Effects

Some sulfonamide derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis.

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications in the side chains significantly affected their antimicrobial potency.

- Cytotoxicity in Cancer Cells : Research on related compounds showed that they induced significant cytotoxicity in human breast cancer cells (MCF-7) through apoptosis mechanisms, with IC50 values indicating substantial efficacy.

- Inflammation Models : In animal models of inflammation, certain sulfonamide derivatives reduced edema and inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.

Summary Table of Biological Activities

| Activity | Mechanism | Effectiveness |

|---|---|---|

| Antimicrobial | Inhibition of folic acid synthesis | Effective against Gram-positive/negative bacteria |

| Antitumor | Induction of apoptosis | Effective against various cancer cell lines |

| Anti-inflammatory | Inhibition of cytokine production | Reduces inflammation in animal models |

Comparison with Similar Compounds

Substituent Variations in Benzenesulfonamide Derivatives

The table below highlights key structural differences and biological activities of analogous compounds:

Key Observations :

- The isothiazolidinone ring is a recurring motif in bioactive sulfonamides, with modifications (e.g., dimethyl groups in ) altering steric and electronic properties.

- N-Substituents such as 4-methoxyphenethyl (lipophilic) vs. pyridinyl (polar) influence target selectivity and cytotoxicity .

- Antimicrobial vs. Anticancer Activity: Compounds with azetidinone or thiazole moieties (e.g., ) show broader antimicrobial activity, while thioureido-quinoxaline derivatives (e.g., ) exhibit potent anticancer effects.

Antibacterial Activity

N-(4-Methoxyphenethyl)benzenesulfonamide derivatives demonstrate significant biofilm inhibition against Escherichia coli (MIC values in the µM range) . The 4-methoxyphenethyl group enhances membrane interaction, while the isothiazolidinone ring may disrupt bacterial enzymes via sulfone-mediated electrophilic interactions .

Anticancer Potential

Compounds like N-(pyridin-2-yl)-4-(3-(4-(N-quinoxalin-2-yl-sulfamoyl)phenyl)thioureido)benzenesulfonamide exhibit cytotoxicity against HEPG2 liver cancer cells (IC50 = 15.6–26.8 mM) . The thioureido group likely facilitates DNA intercalation or topoisomerase inhibition.

Cytotoxicity and Selectivity

The SRB (sulforhodamine B) assay is widely used to evaluate cytotoxicity, confirming that sulfonamide derivatives with polar N-substituents (e.g., pyrimidinyl) show lower cytotoxicity compared to lipophilic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.